

Spectroscopic and Synthetic Profile of Allyl Phenyl Arsinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Allyl phenyl arsinic acid*

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Abstract

Allyl phenyl arsinic acid ($C_9H_{11}AsO_2$) is an organoarsenic compound with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its spectroscopic characteristics, plausible synthetic routes, and a proposed workflow for its preparation and characterization. Due to the limited availability of experimental data, this document combines theoretical predictions and information from related compounds to serve as a valuable resource for researchers.

Molecular and Spectroscopic Data

Allyl phenyl arsinic acid possesses a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (as an arsenyl group, $As=O$), and a hydroxyl group ($-OH$). This structure gives rise to characteristic spectroscopic signatures.

Mass Spectrometry (MS)

While experimental mass spectra are not readily available in the literature, predicted data for various adducts of **allyl phenyl arsinic acid** (monoisotopic mass: 225.9975 Da) can be a useful reference for mass spectrometry studies.^[1]

Adduct	Predicted m/z
[M+H] ⁺	227.00478
[M+Na] ⁺	248.98672
[M-H] ⁻	224.99022
[M+NH ₄] ⁺	244.03132
[M+K] ⁺	264.96066
[M+H-H ₂ O] ⁺	208.99476
[M] ⁺	225.99695
[M] ⁻	225.99805

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹³C NMR data suggests the following chemical shift ranges for the carbon atoms in **allyl phenyl arsinic acid**.[\[2\]](#)

Carbon Type	Predicted ¹³ C Chemical Shift (ppm)
Phenyl carbons	~125–140
Allyl carbons	~115–135

¹H NMR Spectroscopy (Predicted): Based on the structure, the proton NMR spectrum is expected to show signals for the phenyl protons (likely in the aromatic region, ~7-8 ppm), and characteristic signals for the allyl group: a doublet for the CH₂ group adjacent to the arsenic, a multiplet for the CH proton, and two distinct signals for the terminal CH₂ protons of the double bond.

Infrared (IR) Spectroscopy

Predicted IR absorption bands for key functional groups in **allyl phenyl arsinic acid** are listed below.[\[2\]](#)

Functional Group	Predicted IR Absorption (cm ⁻¹)
As=O stretching	~750–850

Additional expected peaks would include those for C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl group, and O-H stretching of the arsinic acid hydroxyl group.

Experimental Protocols: Synthesis

Two primary synthetic routes are considered plausible for the preparation of **allyl phenyl arsinic acid**.^[2] The following are generalized experimental protocols based on established organoarsenic chemistry.

Method 1: Allylation of Phenylarsinic Acid

This method involves the direct allylation of phenylarsinic acid using an allyl halide in the presence of a base.

Materials:

- Phenylarsinic acid
- Allyl bromide
- Sodium hydroxide (NaOH)
- Suitable solvent (e.g., water, ethanol)
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve phenylarsinic acid in an aqueous or alcoholic solution of sodium hydroxide to form the sodium salt.
- Add allyl bromide to the solution and stir the mixture at room temperature or with gentle heating.

- Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
- Once the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the **allyl phenyl arsinic acid**.
- Filter the crude product, wash with cold water, and purify by recrystallization.

Method 2: Oxidation of Allylphenylarsine

This approach involves the synthesis of an allylphenylarsine precursor followed by its oxidation to the arsinic acid.

Materials:

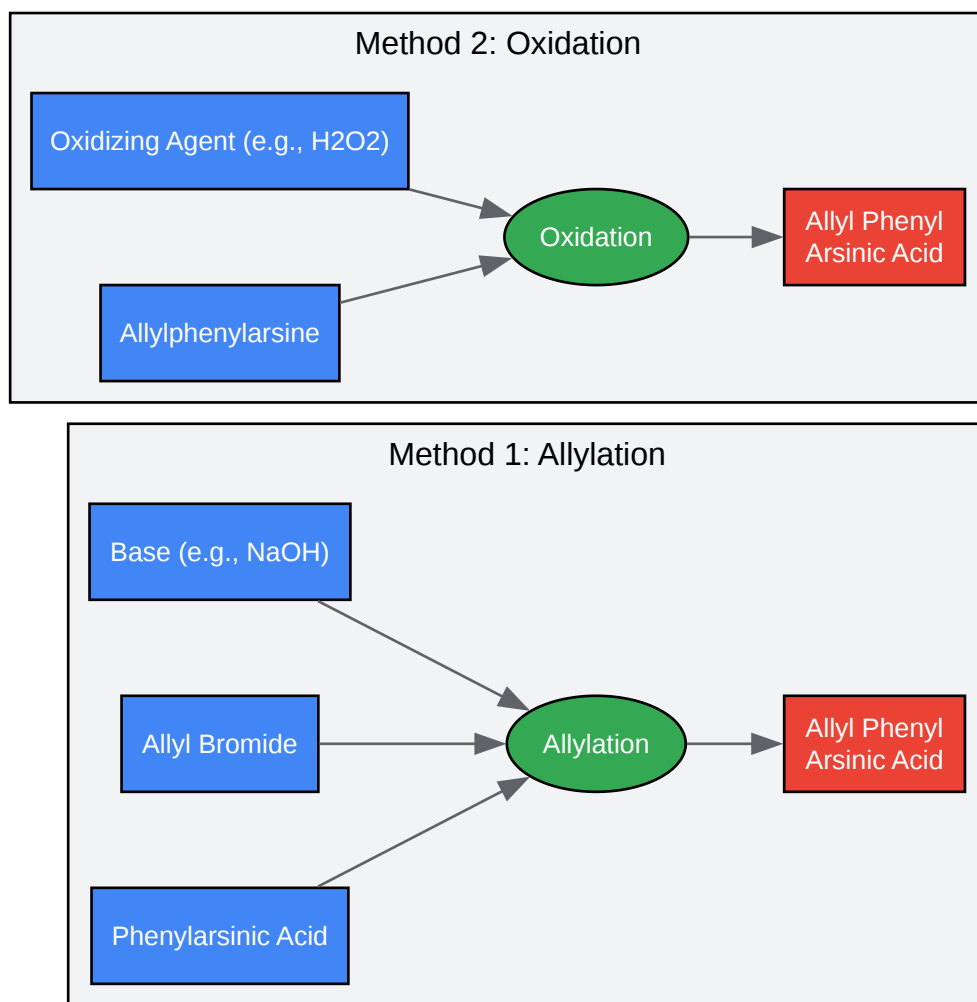
- Allylphenylarsine
- Hydrogen peroxide (H_2O_2) or other oxidizing agent (e.g., KMnO_4)
- Suitable solvent (e.g., acetone, ethanol)

Procedure:

- Dissolve allylphenylarsine in a suitable organic solvent.
- Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature (e.g., using an ice bath).
- Stir the reaction mixture until the oxidation is complete.
- Remove the solvent under reduced pressure.
- The resulting crude **allyl phenyl arsinic acid** can be purified by recrystallization.

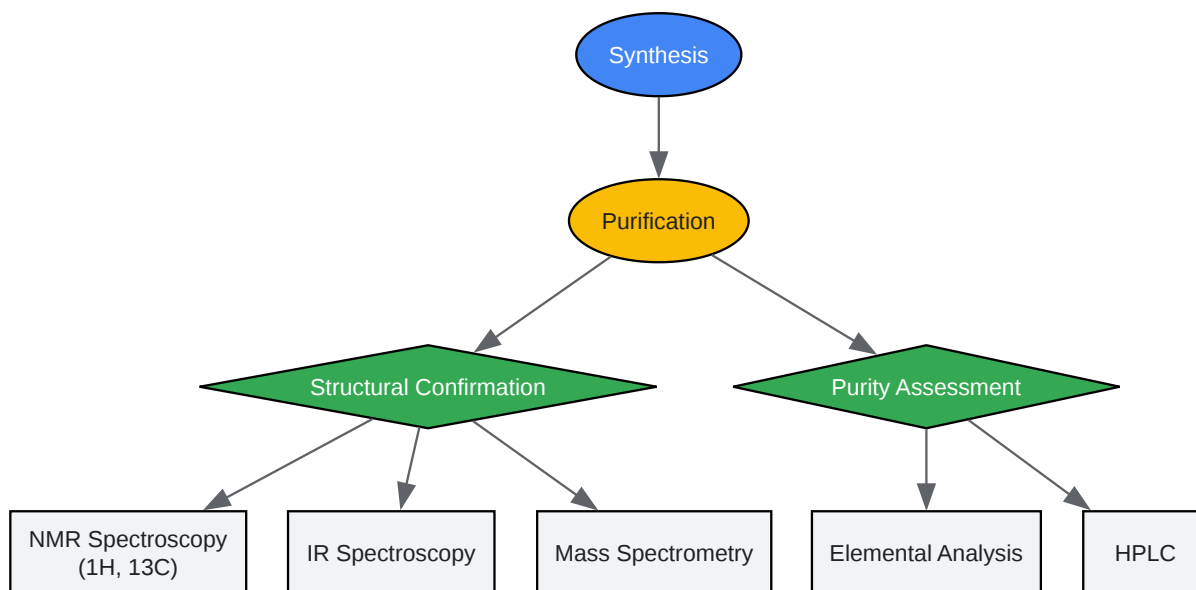
Visualized Workflows and Synthetic Pathways

To aid in the conceptualization of the synthesis and characterization of **allyl phenyl arsinic acid**, the following diagrams are provided.



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Caption: Plausible synthetic routes to **Allyl Phenyl Arsinic Acid**.



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Caption: Proposed workflow for the synthesis and characterization.

Conclusion

This technical guide consolidates the currently available theoretical and extrapolated data for **allyl phenyl arsinic acid**. While experimental validation is paramount, the information presented herein provides a solid foundation for researchers to design synthetic strategies and anticipate the spectroscopic properties of this compound. Further experimental investigation is necessary to fully elucidate the characteristics and potential applications of **allyl phenyl arsinic acid**.

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